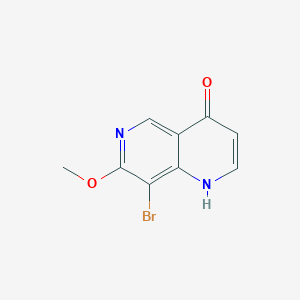

8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-7-methoxy-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9-7(10)8-5(4-12-9)6(13)2-3-11-8/h2-4H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRWYKIONSOWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=O)C=CNC2=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is predicated on a robust and efficient two-step sequence commencing with the well-established Gould-Jacobs reaction to construct the core 1,6-naphthyridinone scaffold, followed by a regioselective bromination to introduce the bromine substituent at the C8 position. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step experimental procedures but also a detailed rationale for the chosen synthetic route and reaction conditions, underpinned by established chemical principles and supported by authoritative references.

Introduction: The Significance of the 1,6-Naphthyridinone Scaffold

The 1,6-naphthyridine framework is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] This privileged scaffold is a core component in a multitude of compounds investigated for various therapeutic applications, including their roles as anticancer agents, antivirals, and kinase inhibitors.[2][3] The functionalization of the 1,6-naphthyridinone ring system allows for the fine-tuning of its pharmacological properties, making the development of efficient and selective synthetic routes to novel derivatives a critical endeavor in modern drug discovery. The target molecule, this compound, incorporates key structural features—a bromine atom and a methoxy group—that can significantly influence its biological activity and provide a handle for further chemical modifications.

Retrosynthetic Analysis and Strategic Approach

The synthetic approach to this compound is designed for efficiency and control over the introduction of substituents. A retrosynthetic analysis reveals a logical disconnection strategy, as illustrated below.

References

An In-Depth Technical Guide to 8-bromo-7-methoxy-1,6-naphthyridin-4-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities. This bicyclic system, composed of two fused pyridine rings, has garnered significant attention from researchers due to its versatile pharmacological profile, which includes anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties. The unique electronic and steric properties of the 1,6-naphthyridine scaffold allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacokinetic profiles. This guide provides a comprehensive technical overview of a specific derivative, 8-bromo-7-methoxy-1,6-naphthyridin-4-ol, including its chemical identity, a plausible synthetic route, detailed characterization, and a discussion of its potential applications in drug discovery and development.

Chemical Identity of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol

The fundamental chemical and physical properties of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol are summarized in the table below, providing a foundational reference for researchers.

| Property | Value | Source |

| CAS Number | 2636814-86-1 | [1] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | [1] |

| IUPAC Name | 8-bromo-7-methoxy-1,6-naphthyridin-4-ol | [1] |

| SMILES | BrC1=C(N=CC=C2O)C2=CN=C1OC | [1] |

Plausible Synthetic Pathway: A Friedländer Annulation Approach

The proposed synthesis commences with a suitably substituted aminopyridine derivative, which undergoes cyclization to form the desired 1,6-naphthyridine core. The selection of starting materials is crucial for achieving the target substitution pattern.

Figure 1: A proposed synthetic workflow for 8-bromo-7-methoxy-1,6-naphthyridin-4-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on established methodologies for analogous transformations.

Step 1: Synthesis of 2-bromo-3-methoxy-4-aminopyridine-5-carbaldehyde (Starting Material)

The synthesis of the key starting material, a substituted 4-aminonicotinaldehyde, is a critical first step.[5][6] This can be achieved through a multi-step sequence starting from a commercially available pyridine derivative. The introduction of the bromo and methoxy substituents would likely involve standard aromatic substitution and etherification reactions, followed by formylation to introduce the aldehyde group.

Step 2: Friedländer Annulation for the Synthesis of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol

-

Reaction Setup: To a solution of 2-bromo-3-methoxy-4-aminopyridine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add ethyl acetoacetate (1.2 eq).

-

Base Catalysis: Add a catalytic amount of a base, such as piperidine or potassium hydroxide, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-bromo-7-methoxy-1,6-naphthyridin-4-ol.

Structural Elucidation and Characterization

The definitive confirmation of the structure of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the bicyclic ring system.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for all nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carbonyl-like carbon of the pyridinone ring, the carbon bearing the methoxy group, and the methoxy carbon itself.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of C₉H₇BrN₂O₂. The isotopic pattern of the molecular ion, due to the presence of bromine (⁷⁹Br and ⁸¹Br), will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[7][8] Key absorption bands are expected for the O-H stretch of the hydroxyl group (typically a broad band), the C=O stretch of the pyridinone ring, C=C and C=N stretching vibrations of the aromatic rings, and the C-O stretch of the methoxy group.

Potential Applications in Drug Discovery

The 1,6-naphthyridine scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases.[9][10][11][12][13] While the specific biological activity of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol has not been reported, its structural features suggest potential for investigation in several areas:

-

Kinase Inhibition: Many substituted naphthyridines have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[9][11][12][13] The substituents on the 8-bromo-7-methoxy-1,6-naphthyridin-4-ol core could be tailored to target the ATP-binding site of specific kinases.

-

Antiviral Activity: Certain 1,6-naphthyridine derivatives have shown promise as antiviral agents, including inhibitors of HIV integrase.[14]

-

Antimicrobial Agents: The naphthyridine core is also present in some antibacterial agents, suggesting that derivatives could be explored for their efficacy against various bacterial strains.[14]

The presence of the bromo and methoxy groups, along with the hydroxyl functionality, provides multiple points for further chemical modification and the development of a library of analogs for structure-activity relationship (SAR) studies.

References

- 1. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95% | CAS: 2636814-86-1 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arcjournals.org [arcjournals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrevlett.com [chemrevlett.com]

Spectroscopic Blueprint of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one: A Technical Guide for Researchers

Foreword

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The functionalization of this core, as seen in 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one, offers intriguing possibilities for the development of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound. It is important to note that as of the date of this publication, experimental spectroscopic data for this specific compound (CAS 2636814-86-1) has not been found in the peer-reviewed literature.[2] Consequently, the data presented herein is a predictive blueprint based on established principles of spectroscopic theory and comparative analysis with closely related, experimentally verified analogues.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its enol form, 8-bromo-7-methoxy-1,6-naphthyridin-4-ol. The predominant tautomer in a given state (solid or solution) will influence the observed spectroscopic data. For the purpose of this guide, we will consider both forms, with the understanding that the keto form is often predominant for similar pyridone systems.

Figure 1: Tautomeric equilibrium of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on analyses of similar structures and established substituent effects.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing bromine atom, and the pyridone ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-5 | ~ 8.0 - 8.2 | d | Deshielded due to proximity to the electronegative nitrogen and the carbonyl group. |

| H-2 | ~ 7.8 - 8.0 | d | Located on the pyridone ring, influenced by the ring currents and adjacent nitrogen. |

| H-3 | ~ 6.5 - 6.7 | d | Shielded relative to H-2 due to its position further from the electron-withdrawing groups. |

| OCH₃ | ~ 3.9 - 4.1 | s | Typical range for a methoxy group attached to an aromatic ring. |

| NH (keto form) | ~ 11.0 - 13.0 | br s | Broad singlet characteristic of an N-H proton in a pyridone system, often exchangeable with D₂O. |

| OH (enol form) | ~ 9.0 - 11.0 | br s | Broad singlet for the hydroxyl proton in the enol tautomer. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (C-4) | ~ 160 - 165 | Carbonyl carbon in a pyridone ring. |

| C-8a | ~ 155 - 160 | Carbon attached to two nitrogen atoms and adjacent to the methoxy-bearing carbon. |

| C-7 | ~ 150 - 155 | Aromatic carbon bearing the methoxy group. |

| C-4a | ~ 140 - 145 | Quaternary carbon at the ring junction. |

| C-5 | ~ 135 - 140 | Aromatic CH carbon. |

| C-2 | ~ 120 - 125 | Aromatic CH carbon on the pyridone ring. |

| C-8 | ~ 110 - 115 | Aromatic carbon bearing the bromine atom. |

| C-3 | ~ 100 - 105 | Aromatic CH carbon on the pyridone ring. |

| OCH₃ | ~ 55 - 60 | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

-

Molecular Formula: C₉H₇BrN₂O₂

-

Exact Mass: 253.9745 (for ⁷⁹Br) and 255.9725 (for ⁸¹Br)

-

Expected Molecular Ion Peaks ([M+H]⁺): m/z 254.9823 and 256.9802

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Figure 2: A conceptual workflow for the mass spectrometric analysis and the expected isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 2800 (broad) | N-H stretch | Amide in the pyridone ring |

| 1680 - 1640 | C=O stretch | Amide carbonyl |

| 1620 - 1580 | C=C and C=N stretch | Aromatic rings |

| 1250 - 1200 | C-O stretch | Aryl ether (methoxy) |

| 1100 - 1000 | C-O stretch | Aryl ether (methoxy) |

| 800 - 600 | C-Br stretch | Aryl bromide |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-TOF (Electrospray Ionization-Time of Flight) instrument.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H and ¹³C NMR, mass spectrometry, and IR data are based on established chemical principles and comparison with analogous structures. This information serves as a valuable resource for researchers in the synthesis, identification, and further development of this and related naphthyridinone compounds. Experimental verification of these predictions is highly encouraged to establish a definitive spectroscopic profile for this molecule.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanism of Action of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

Abstract

The 1,6-naphthyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide addresses the compound 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one, a specific derivative for which public data on its mechanism of action is limited. By examining the well-documented activities of structurally related 1,6-naphthyridinones, we can hypothesize a likely mechanism of action centered on kinase inhibition. This document will provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the therapeutic potential of this compound. We will delve into the probable molecular targets, propose a detailed roadmap for experimental validation, and present the necessary protocols to elucidate its precise biological function.

Introduction: The 1,6-Naphthyridinone Core - A Scaffold of Therapeutic Promise

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are of significant interest in drug discovery due to their diverse pharmacological profiles.[1][2][3] The 1,6-naphthyridinone core, in particular, has been identified as a key pharmacophore in the development of targeted therapies. The versatility of this scaffold allows for substitutions at various positions, leading to a broad range of biological activities.[1] Notably, derivatives of this class have been investigated as inhibitors of crucial cellular signaling molecules, including protein kinases and phosphodiesterases.[4][5][6]

The subject of this guide, this compound (CAS No. 952138-17-9), is a distinct molecule within this class. While specific public literature on its biological activity is scarce, its structural features—a bromine atom at position 8 and a methoxy group at position 7—suggest a potential for high-affinity binding to specific biological targets, a common strategy in rational drug design.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Based on extensive research into the 1,6-naphthyridinone scaffold, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

Several 1,6-naphthyridinone derivatives have been identified as potent kinase inhibitors:

-

c-Met Kinase Inhibitors: A series of 1H-imidazo[4,5-h][1]naphthyridin-2(3H)-ones, which share the core naphthyridinone structure, have been developed as inhibitors of the c-Met kinase, a receptor tyrosine kinase often implicated in tumor growth and metastasis.[4]

-

mTOR Inhibitors: The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a master regulator of cell growth and proliferation. A potent and selective mTOR inhibitor, Torin1, features a tricyclic benzonaphthyridinone core, highlighting the potential of this scaffold to target the mTOR signaling pathway.[5]

-

PKMYT1 Inhibitors: Naphthyridinone derivatives have also been discovered as selective and potent inhibitors of PKMYT1, a kinase that regulates the G2/M cell cycle checkpoint.[7]

Given these precedents, it is highly probable that this compound exerts its biological effects through the inhibition of a specific kinase, thereby modulating a key signaling pathway involved in cell proliferation, survival, or inflammation.

A Roadmap for Experimental Validation

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following sections outline a logical workflow for target identification, validation, and characterization.

Phase 1: Target Identification and Initial Characterization

The initial phase focuses on identifying the primary molecular target(s) of the compound and assessing its general cytotoxic or biological activity.

Experimental Workflow for Target Identification

Figure 1: A workflow for the initial identification and validation of the molecular target of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broad-Spectrum Kinase Panel Screen

-

Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Assay Principle: These services typically employ in vitro enzymatic assays to measure the compound's ability to inhibit the activity of a large panel of recombinant kinases (e.g., >400 kinases).

-

Data Interpretation: The results are usually provided as a percentage of inhibition at one or two fixed concentrations. Strong inhibition of specific kinases identifies them as potential primary targets.

Phase 2: Target Validation and Mechanistic Elucidation

Once potential kinase targets are identified, the next phase involves validating these interactions and understanding how they translate into a cellular response.

Signaling Pathway Analysis

Figure 2: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a small molecule inhibitor.

Protocol 3: Western Blot Analysis for Phospho-Protein Levels

-

Cell Lysis: Treat a relevant cell line with this compound at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Protein Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to assess the thermal stability of the target protein.

-

Interpretation: An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.

Quantitative Data and In Vivo Efficacy

The following table provides a hypothetical summary of the kind of quantitative data that would be generated during the investigation of this compound, based on the activities of related compounds.

| Assay | Parameter | Hypothetical Value | Reference Compound (Example) |

| Biochemical Assay | Target Kinase IC50 | 50 nM | c-Met Inhibitor (IC50 = 2.6 µM)[4] |

| Cell Viability | MCF-7 IC50 | 0.5 µM | Aaptamine Derivative (IC50 = 0.03–8.5 µM)[2][3] |

| Cell Viability | A549 IC50 | 1.2 µM | Aaptamine (IC50 = 10.47–15.03 µg/mL)[2] |

| In Vivo Efficacy | Tumor Growth Inhibition | >50% at 10 mg/kg | Naphthyridinone PKMYT1 Inhibitor[7] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated through dedicated research, the extensive evidence from related 1,6-naphthyridinone derivatives strongly suggests its potential as a kinase inhibitor. The experimental framework provided in this guide offers a clear and logical path for researchers to follow in order to identify its molecular target(s), validate its mechanism, and assess its therapeutic potential. Future studies should focus on a comprehensive kinase screen, followed by in-depth cellular and in vivo characterization to fully unravel the promise of this compound. The unique substitutions on the 1,6-naphthyridinone core may confer novel selectivity and potency, making it a compelling candidate for further drug development efforts.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,6-naphthyridin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of high-value biological entities implicated in oncogenesis and other disease states. While direct biological data for 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one is not yet prevalent in public-domain research, its unique substitution pattern on a proven pharmacophore core suggests a significant, untapped therapeutic potential. This technical guide provides an in-depth, predictive analysis of the compound's likely biological activities, grounded in the established pharmacology of its structural analogs. We will explore potential mechanisms of action, propose a comprehensive roadmap for its preclinical evaluation, and furnish detailed experimental protocols to empower researchers in their investigation of this promising molecule.

Introduction: The 1,6-Naphthyridinone Core - A Scaffold of Therapeutic Significance

The bicyclic heteroaromatic structure of naphthyridine, particularly the 1,6-naphthyridinone isomer, is a cornerstone in the design of targeted therapeutics.[1] Its rigid conformation and hydrogen bonding capabilities allow for high-affinity interactions with the active sites of various enzymes.[2] Derivatives of this scaffold have been successfully developed as potent inhibitors of key cellular targets, validating its utility in modern drug discovery.[3][4]

The subject of this guide, this compound, presents an intriguing combination of electronic and steric features. The methoxy group at the 7-position and the bromine atom at the 8-position are hypothesized to modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. The presence of a halogen atom, such as bromine, can enhance binding interactions and is a common feature in many potent kinase inhibitors.[5]

Predictive Biological Activity: A Synthesis of Analog Data

Based on extensive research into the 1,6-naphthyridinone scaffold and related heterocyclic systems, we can project several high-probability biological activities for this compound.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[6] The 1,6-naphthyridinone core is structurally analogous to the nicotinamide moiety of NAD+, the natural substrate for PARP, making it an excellent starting point for the design of competitive PARP inhibitors.[7] Indeed, several potent PARP inhibitors have been developed based on the broader naphthyridinone and isoquinolinone scaffolds.[7][8]

The carbonyl group and the lactam nitrogen of the 1,6-naphthyridin-4(1H)-one core can form key hydrogen bonds within the PARP active site, mimicking the interactions of the nicotinamide carboxamide. The 8-bromo and 7-methoxy substituents could potentially occupy adjacent pockets, further enhancing binding affinity and selectivity.

Kinase Inhibition: A Promising Avenue

The 1,6-naphthyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[2] By presenting hydrogen bond donors and acceptors in a spatially defined manner, it can effectively compete with ATP for binding to the kinase hinge region. Several classes of kinases are potential targets for this compound.

-

c-Met Kinase: The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumor proliferation, invasion, and metastasis. The 1,6-naphthyridinone core has been successfully utilized to develop potent c-Met inhibitors.[4][9]

-

FGFR4 Kinase: Fibroblast growth factor receptor 4 (FGFR4) is another receptor tyrosine kinase implicated in various cancers, including colorectal cancer. Recently, 1,6-naphthyridine-2-one derivatives have been reported as novel and selective FGFR4 inhibitors.[3]

-

RET Kinase: Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in several cancer types. The 1,6-naphthyridine scaffold has been employed to develop inhibitors that can overcome resistance to existing therapies.[10]

The specific substitution pattern of 8-bromo and 7-methoxy will likely determine the kinase selectivity profile of the compound.

A Proposed Research Roadmap for Biological Characterization

To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is recommended.

In Vitro Evaluation

3.1.1. Primary Cytotoxicity Screening:

The initial step is to assess the compound's general anticancer activity across a panel of human cancer cell lines.

Table 1: Proposed NCI-60 Five-Dose Screening Panel

| Cancer Type | Representative Cell Lines |

|---|---|

| Leukemia | CCRF-CEM, K-562, MOLT-4 |

| Non-Small Cell Lung | A549, EKVX, NCI-H226 |

| Colon | COLO 205, HCT-116, SW-620 |

| CNS | SF-268, SNB-19, U251 |

| Melanoma | LOX IMVI, MALME-3M, UACC-62 |

| Ovarian | IGROV1, OVCAR-3, SK-OV-3 |

| Renal | 786-0, A498, SN12C |

| Prostate | PC-3, DU-145 |

| Breast | MCF7, MDA-MB-231, HS 578T |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Target-Based Enzymatic Assays:

Based on the predictive analysis, the compound should be screened against specific enzyme targets.

-

PARP1/2 Inhibition Assay: Commercially available colorimetric or chemiluminescent PARP assay kits can be used to determine the IC50 value for PARP inhibition.[11]

-

Kinase Inhibition Assays: A broad kinase panel screen (e.g., against 400+ kinases) should be performed to identify primary kinase targets. Follow-up dose-response assays on the most promising hits will confirm their inhibitory potency.

3.1.3. Mechanistic Cellular Assays:

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.[12]

-

Apoptosis Induction: Quantify apoptosis using Annexin V/PI staining and flow cytometry.[12]

-

Western Blotting: Probe for key signaling proteins downstream of the hypothesized targets (e.g., PAR for PARP activity, phosphorylated forms of AKT, ERK for kinase pathways) to confirm target engagement in a cellular context.

In Vivo Evaluation

Should in vitro studies yield a promising lead, progression to in vivo models is warranted.

Experimental Protocol: Xenograft Mouse Model of Cancer

-

Cell Implantation: Subcutaneously implant a human cancer cell line (selected based on in vitro sensitivity) into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Toxicity Monitoring: Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Conclusion and Future Directions

While the biological activity of this compound remains to be definitively elucidated, its chemical structure, based on the privileged 1,6-naphthyridinone scaffold, strongly suggests its potential as a valuable lead compound in oncology drug discovery. The predictive analysis presented in this guide points towards PARP and various kinases as high-probability targets. The proposed research roadmap provides a clear and actionable strategy for a comprehensive preclinical evaluation. The elucidation of its precise mechanism of action and its efficacy in preclinical models will be a critical step in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to offer a rationale-driven narrative, emphasizing the "why" behind each experimental choice. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each step contributes to a self-validating and unambiguous structural assignment.

Introduction: The Naphthyridinone Scaffold and the Rationale for a Multi-technique Approach

The 1,6-naphthyridinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2][3] The introduction of a bromine atom and a methoxy group at the 8- and 7-positions, respectively, creates a unique substitution pattern that demands a rigorous and multi-faceted analytical approach for unambiguous characterization. The potential for tautomerism between the keto (4(1H)-one) and enol (4-ol) forms further necessitates a careful selection of analytical techniques.[4]

This guide will detail a logical workflow, commencing with fundamental analyses and progressing to advanced two-dimensional NMR techniques and definitive mass spectrometry, culminating in the gold standard of X-ray crystallography for absolute structural confirmation.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

The first step in elucidating the structure of a novel compound is to determine its molecular formula. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and combustion analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will be a key diagnostic feature.[5][6]

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis: Acquire the spectrum in positive ion mode. The resulting data should show a characteristic M+ and M+2 isotopic pattern for the molecular ion [M+H]+.

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C9H7BrN2O2 |

| Calculated Monoisotopic Mass | 253.9718 Da |

| Observed [M+H]+ | ~254.9796 Da |

| Observed [M+2+H]+ | ~256.9775 Da |

| Isotopic Ratio (M:M+2) | Approximately 1:1 |

The observation of two peaks of nearly equal intensity separated by 2 m/z units is a strong indicator of the presence of a single bromine atom.[5][6][7]

Part 2: Unraveling the Connectivity - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments will be employed to assemble the molecular puzzle piece by piece.

1D NMR: 1H and 13C Spectra

Rationale: 1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. 13C NMR reveals the number of unique carbon environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[8][9]

-

Acquisition: Acquire standard 1H and 13C{1H} spectra.

Expected 1H NMR Data (Hypothetical):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N1-H |

| ~8.5 | s | 1H | H-5 |

| ~7.8 | d | 1H | H-2 |

| ~6.5 | d | 1H | H-3 |

| ~4.0 | s | 3H | OCH3 |

Expected 13C NMR Data (Hypothetical):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 |

| ~155 | C-7 |

| ~150 | C-8a |

| ~140 | C-5 |

| ~130 | C-2 |

| ~115 | C-4a |

| ~110 | C-3 |

| ~105 | C-8 |

| ~57 | OCH3 |

2D NMR: COSY, HSQC, and HMBC

Rationale: While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[10][11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[12][13][14][15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[10][12][13][14][16]

Experimental Workflow:

Caption: 2D NMR Structure Elucidation Workflow.

Key HMBC Correlations (Hypothetical):

| Proton | Correlated Carbons (2JCH, 3JCH) | Implication |

| N1-H | C-2, C-8a, C-4 | Confirms the position of the NH proton adjacent to the carbonyl group. |

| H-5 | C-4, C-7, C-8a | Connects the pyridone ring to the pyridine ring. |

| OCH3 | C-7 | Confirms the position of the methoxy group. |

| H-2 | C-4, C-3 | Confirms the connectivity within the pyridone ring. |

Part 3: Definitive Confirmation - X-ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule. It is the gold standard for structure elucidation.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Expected Outcome: The resulting crystal structure would definitively confirm the connectivity, including the positions of the bromo and methoxy substituents, and the tautomeric form of the naphthyridinone ring.

Caption: Overall workflow for structure elucidation.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By integrating data from high-resolution mass spectrometry, a suite of 1D and 2D NMR experiments, and ultimately confirming the structure with single-crystal X-ray crystallography, an unambiguous and scientifically rigorous assignment can be achieved. This guide provides the strategic framework and experimental considerations necessary for researchers to confidently characterize this and other novel heterocyclic compounds.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95% | CAS: 2636814-86-1 | AChemBlock [achemblock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

The Naphthyridinone Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Synthesis, Evaluation, and Optimization of Novel Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and within the vast landscape of heterocyclic compounds, the naphthyridinone core has emerged as a "privileged structure."[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation to biological targets, while the embedded nitrogen atoms offer key hydrogen bonding opportunities. This combination of features has led to the discovery of naphthyridinone derivatives with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel naphthyridinone derivatives, offering a technical resource for researchers and scientists in the field of drug development.

The Strategic Foundation: Rational Design and Lead Discovery

The journey to a novel naphthyridinone-based therapeutic begins not in the flask, but with a strategic, multi-faceted approach to lead identification. The inherent versatility of the naphthyridinone scaffold allows for its application across a wide range of biological targets.[4][5]

Target Selection and Pharmacophore Modeling

The initial step involves identifying a compelling biological target implicated in a disease state. Once a target is selected, computational tools play a pivotal role. Pharmacophore modeling, for instance, helps to define the essential three-dimensional arrangement of chemical features required for biological activity. By analyzing the binding site of the target protein, a hypothetical pharmacophore can be generated, guiding the design of naphthyridinone derivatives with the potential for high-affinity binding.

Scaffold Hopping and Bioisosteric Replacement

"Scaffold hopping" is a powerful strategy to identify novel core structures with improved properties over existing inhibitors.[6] For instance, a known quinolinone inhibitor could be "hopped" to a naphthyridinone scaffold to explore new intellectual property space and potentially enhance selectivity or pharmacokinetic profiles.[7][8] Bioisosteric replacement of functional groups on the naphthyridinone core is another key tactic. This involves substituting a group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.

The following diagram illustrates a conceptual workflow for the initial stages of naphthyridinone-based drug discovery.

Caption: A streamlined workflow for the discovery and optimization of novel naphthyridinone derivatives.

The Synthetic Arsenal: Constructing the Naphthyridinone Core

The synthesis of the naphthyridinone scaffold is a well-explored area of organic chemistry, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic core.

Classical Cyclization Strategies

Several named reactions have been instrumental in the synthesis of naphthyridinone derivatives. These methods typically involve the condensation and subsequent cyclization of appropriately substituted pyridine precursors.

-

The Gould-Jacobs Reaction: This reaction involves the condensation of an aminopyridine with a diethyl acylmalonate, followed by thermal cyclization to afford a 4-hydroxynaphthyridinone.[9]

-

The Conrad-Limpach Reaction: Similar to the Gould-Jacobs reaction, this method utilizes the reaction of an aminopyridine with a β-ketoester to generate a 4-hydroxynaphthyridinone.[9][10]

-

The Friedländer Annulation: This versatile reaction constructs the naphthyridinone ring system by reacting a 2-amino-3-formylpyridine with a compound containing an activated methylene group.[10][11]

The following diagram provides a generalized representation of these classical cyclization approaches.

Caption: A conceptual overview of classical naphthyridinone synthesis via cyclization reactions.

Modern Synthetic Methodologies

In recent years, more advanced synthetic strategies have been developed to access a wider diversity of naphthyridinone derivatives.

-

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single pot.[12] These reactions are prized for their atom economy and ability to rapidly generate libraries of compounds for screening.

-

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as the Suzuki and Buchwald-Hartwig couplings, are invaluable for installing a wide array of substituents onto the naphthyridinone core, enabling fine-tuning of the molecule's properties.

Exemplar Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one Derivative

This protocol provides a representative, step-by-step synthesis of a 1,6-naphthyridin-2(1H)-one, a scaffold that has shown promise in the development of kinase inhibitors.[1][13]

Step 1: Synthesis of the Pyridinone Intermediate

-

To a solution of ethyl cyanoacetate (1.1 eq) and an appropriate enaminone (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the 2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate.

Step 2: Vilsmeier-Haack Formylation

-

To a cooled (0 °C) solution of dimethylformamide (DMF, 3.0 eq) in dichloromethane (DCM), slowly add phosphorus oxychloride (POCl3, 1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add the 2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate (1.0 eq) portion-wise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 6-(2-(dimethylamino)vinyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 3: Cyclization to the 1,6-Naphthyridin-2(1H)-one Core

-

To a solution of the product from Step 2 (1.0 eq) in acetic acid, add ammonium acetate (5.0 eq).

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired 1,6-naphthyridin-2(1H)-one-3-carbonitrile.

Biological Evaluation and Structure-Activity Relationship (SAR) Studies

With a synthetic route in hand, the next critical phase is the biological evaluation of the newly synthesized naphthyridinone derivatives and the elucidation of their structure-activity relationships (SAR).[3][14][15]

In Vitro Assays: Potency and Selectivity

A battery of in vitro assays is employed to characterize the biological activity of the synthesized compounds.

-

Enzymatic Assays: For enzyme targets such as kinases, enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50) of the compounds.[7][8]

-

Cell-Based Assays: Cellular assays, such as cell proliferation or cytotoxicity assays (e.g., MTT assay), provide a more physiologically relevant measure of a compound's activity.[16][17]

-

Selectivity Profiling: It is crucial to assess the selectivity of a compound against a panel of related targets to minimize off-target effects and potential toxicity.

Deciphering the Structure-Activity Relationship (SAR)

The data generated from the in vitro assays are used to build a structure-activity relationship (SAR) model. This involves systematically modifying the structure of the naphthyridinone derivatives and observing the effect on their biological activity.[3][14][15][16] For example, the SAR of a series of antitumor naphthyridinones revealed that a thiazol-2-yl group at the N-1 position and a 3-aminomethyl-4-benzyloxyimino-3-methylpyrrolidin-1-yl group at the C-7 position were optimal for activity.[16]

The following table summarizes hypothetical SAR data for a series of 1,6-naphthyridinone derivatives targeting a specific kinase.

| Compound | R1 Substituent | R2 Substituent | Kinase IC50 (nM) | Cell Proliferation IC50 (nM) |

| 1a | Methyl | Phenyl | 150 | 320 |

| 1b | Ethyl | Phenyl | 125 | 280 |

| 1c | Isopropyl | Phenyl | 250 | 500 |

| 1d | Methyl | 4-Fluorophenyl | 75 | 150 |

| 1e | Methyl | 4-Methoxyphenyl | 200 | 450 |

From this data, one can infer that a small alkyl group at the R1 position is preferred, and an electron-withdrawing group on the R2 phenyl ring enhances activity. This iterative process of synthesis, testing, and SAR analysis is the engine of lead optimization.

Future Directions and Conclusion

The naphthyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on several key aspects:

-

Exploration of New Isomers: While the 1,8- and 1,6-naphthyridinone isomers have been extensively studied, other isomers may offer unique biological activities.[1][2][9]

-

Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and versatile synthetic methods will accelerate the exploration of naphthyridinone chemical space.[12][18]

-

Application to New Biological Targets: The proven versatility of the naphthyridinone scaffold suggests its potential for modulating a wide range of biological targets beyond those already explored.[19][20][21]

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. html.rhhz.net [html.rhhz.net]

- 17. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 21. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one

For Research Use Only.

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, antiviral, and antiprotozoal effects[1][2][3]. 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one is a novel compound belonging to this class. Its biological activity and cellular targets are currently under investigation. These application notes provide a comprehensive guide for researchers to characterize the cellular effects of this compound, with a focus on its potential as a protein kinase inhibitor. The protocols outlined here are designed to be robust and adaptable, enabling researchers to determine its potency, selectivity, and mechanism of action in cell-based assays.

The choice of cell line and assay format is critical for obtaining meaningful data.[4] It is essential that the chosen cells express the target of interest and are amenable to the assay conditions.[4] This guide will utilize a hypothetical scenario where this compound is investigated as an inhibitor of a constitutively active tyrosine kinase, "Kinase X," which drives proliferation in a cancer cell line (e.g., a human leukemia cell line).

Physicochemical Properties

A summary of the known properties of this compound is provided below. Proper handling and storage are crucial for maintaining the integrity of the compound.

| Property | Value | Source |

| Molecular Formula | C9H7BrN2O2 | [5] |

| Molecular Weight | 255.07 g/mol | [5] |

| CAS Number | 952138-17-9 | [6] |

| Appearance | Solid (visual inspection) | - |

| Solubility | To be determined empirically. A starting point is high-purity DMSO. | - |

| Storage | Store at -20°C, desiccated and protected from light. | - |

Hypothetical Mechanism of Action: Kinase X Inhibition

For the purpose of these protocols, we will hypothesize that this compound inhibits "Kinase X," a key driver of a pro-survival signaling pathway. The diagram below illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Workflow for Compound Characterization

The following diagram outlines a logical workflow for the cellular characterization of a novel compound like this compound.

Caption: Experimental workflow for compound characterization.

Protocol 1: Determination of Cellular Potency (IC50) using a Cell Viability Assay

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of the compound on the proliferation of a chosen cancer cell line. A luminescence-based assay measuring ATP levels, which correlate with cell viability, is recommended.

Rationale: An initial dose-response curve is essential to determine the concentration range at which the compound exhibits a biological effect.[4] ATP-based viability assays are highly sensitive and have a large dynamic range.

Materials:

-

Cell Line: A suitable cancer cell line (e.g., K-562, MV-4-11) cultured in appropriate media.

-

Compound Stock: 10 mM stock of this compound in 100% DMSO.

-

Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

-

Control Inhibitor: A known inhibitor of the target pathway (e.g., Staurosporine) as a positive control.[7]

-

Equipment: Multichannel pipettes, plate reader with luminescence detection.

Procedure:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.[8]

-

Perform a cell count and determine viability (e.g., using Trypan Blue).

-

Dilute the cells in fresh culture medium to the desired seeding density (empirically determined, e.g., 5,000 cells/well in 90 µL for a 96-well plate).

-

Seed the cells into the assay plate and incubate for 4-6 hours to allow for cell recovery and adherence (if applicable).[9]

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution series of the compound. For a 10-point curve, a 1:3 dilution series starting from 100 µM is a good starting point.

-

Prepare the dilutions in culture medium at 10x the final concentration.

-

Add 10 µL of the 10x compound dilutions to the respective wells. Include DMSO-only wells as a negative control (vehicle) and wells with the positive control inhibitor.

-

-

Incubation:

-

Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Readout:

-

Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data: Express the luminescence signal of each well as a percentage of the vehicle (DMSO) control.

-

Plot the normalized response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Assessing Compound Cytotoxicity

It is crucial to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. This can be achieved by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon membrane damage.

Rationale: A potent compound may have off-target cytotoxic effects. Assessing cytotoxicity helps to determine the therapeutic window of the compound. A higher CC50 (cytotoxic concentration) relative to the IC50 is desirable.

Materials:

-

Assay Kit: CytoTox-ONE™ Homogeneous Membrane Integrity Assay (or equivalent).

-

Control: Lysis buffer or a known cytotoxic agent to serve as a positive control for maximum LDH release.

-

The same cell line, plates, and compound dilutions as in Protocol 1.

Procedure:

-

Assay Setup: Prepare a plate identical to the one in Protocol 1.

-

Incubation: Incubate for a shorter duration, typically 24 hours, as cytotoxicity can be an earlier event than the inhibition of proliferation.

-

Assay Readout:

-

Follow the manufacturer's protocol for the LDH assay. This typically involves adding the reagent and measuring fluorescence.

-

Include wells for a "maximum LDH release" control by adding lysis solution 15 minutes before the readout.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50.

-

| Parameter | Description |

| IC50 | Concentration of the compound that inhibits 50% of the biological response (e.g., proliferation). |

| CC50 | Concentration of the compound that causes 50% cell death. |

| Selectivity Index (SI) | CC50 / IC50. A higher SI indicates a more favorable therapeutic window. |

Protocol 3: Target Engagement via Western Blot

This protocol aims to confirm that the compound inhibits the phosphorylation of the intended target, Kinase X, and its direct downstream substrate in a cellular context.

Rationale: Observing a dose-dependent decrease in the phosphorylation of the target kinase and its substrate provides strong evidence of target engagement and mechanism of action.[10]

Materials:

-

Antibodies: Validated primary antibodies specific for both the total and phosphorylated forms of Kinase X and its substrate.

-

Cell Culture Plates: 6-well plates.

-

Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and chemiluminescent detection reagents.

-

Equipment: Electrophoresis and Western blot transfer apparatus, imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the IC50) for a short duration (e.g., 1-4 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with the primary antibody for the phosphorylated protein overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imager.

-

Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein signal to the total protein signal for each lane.

-

Plot the normalized phosphorylation signal against the compound concentration.

References

- 1. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95% | CAS: 2636814-86-1 | AChemBlock [achemblock.com]

- 6. This compound | 952138-17-9 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. marinbio.com [marinbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. How To Design Cell-based Potency Assays [bioprocessonline.com]

Application Notes and Protocols: 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one in Antileishmanial Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

Leishmaniasis remains a significant global health challenge, with current therapies hampered by toxicity, emerging resistance, and difficult administration routes. The naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating potent antimicrobial activities. This document provides a comprehensive guide for researchers on the potential application of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one as a novel antileishmanial agent. While direct studies on this specific compound are nascent, this guide synthesizes data from structurally related naphthyridines and established drug discovery protocols to propose a robust framework for its evaluation. We present detailed protocols for the synthesis, in vitro and in vivo screening, cytotoxicity assessment, and potential mechanism of action studies, underpinned by a strong scientific rationale to accelerate research in this promising area.

Introduction: The Rationale for Investigating this compound

The global burden of leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, necessitates the urgent development of new, effective, and safe therapeutics.[1] Current treatments, such as pentavalent antimonials and amphotericin B, are plagued by issues of toxicity and growing parasite resistance.[1][2]

The 1,6-naphthyridine core is a heterocyclic scaffold that has garnered significant interest due to its diverse biological activities.[3] Notably, substituted 1,5- and 1,8-naphthyridine derivatives have demonstrated promising antileishmanial activity, suggesting that this chemical class holds potential for the development of novel antiparasitic agents.[2][4][5] The proposed compound, This compound , combines several structural features that may contribute to its bioactivity:

-

Naphthyridine Core: This bicyclic heterocycle is a known pharmacophore that can interact with various biological targets.

-

Bromo Substituent: The bromine atom at the 8-position can enhance binding affinity to target proteins through halogen bonding and may influence the compound's pharmacokinetic properties.

-

Methoxy Group: The methoxy group at the 7-position can modulate the electronic properties of the aromatic system and participate in hydrogen bonding.

-

4-oxo Functional Group: The ketone at the 4-position can act as a hydrogen bond acceptor, a crucial feature for ligand-receptor interactions.

Given the antileishmanial potential of the broader naphthyridine family, a systematic evaluation of this compound is a logical and promising avenue for antileishmanial drug discovery.

Proposed Synthesis of this compound

A general strategy for the synthesis of substituted 1,6-naphthyridin-4-amines involves the intramolecular cyclization of 4-(arylamino)nicotinonitriles.[6] A similar strategy could potentially be adapted for the synthesis of the target compound.

Note: The following is a hypothetical synthetic scheme and would require experimental optimization.

Caption: Proposed general synthetic workflow for this compound.

In Vitro Antileishmanial Activity Assessment

The initial evaluation of a novel compound's antileishmanial potential involves a series of in vitro assays to determine its efficacy against different life stages of the Leishmania parasite and its selectivity towards the parasite over host cells.

Anti-promastigote Activity Assay

This primary screen assesses the compound's ability to inhibit the growth of the extracellular, motile promastigote stage of the parasite.

Protocol:

-

Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major) in appropriate liquid medium (e.g., M199 or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 26°C.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of promastigote suspension (1 x 10^6 parasites/mL) to each well. Add 100 µL of the diluted compound solutions. Include wells with untreated parasites (negative control) and parasites treated with a standard antileishmanial drug like Amphotericin B (positive control).

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50%.

Anti-amastigote Activity Assay